1-(3-Bromophenyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a urea functional group, which is known for its versatility in drug design and development. The presence of bromine and fluorine substituents on the phenyl rings enhances its electronic properties, potentially influencing its reactivity and biological interactions.
This compound is synthesized through various chemical methods, primarily involving nucleophilic aromatic substitution reactions or coupling reactions with isocyanates. It is often studied in the context of synthesizing derivatives with enhanced pharmacological properties.
1-(3-Bromophenyl)-3-(4-fluorophenyl)urea belongs to the class of aryl ureas, which are compounds characterized by the presence of an aryl group attached to a urea moiety. These compounds are often explored for their applications in pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can be achieved through several methodologies. A common approach involves the reaction of an appropriate aryl amine with an isocyanate.
The molecular structure of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can be represented as follows:
1-(3-Bromophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, primarily due to the presence of reactive functional groups.
The mechanism of action for compounds like 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that modifications on the phenyl rings significantly affect the inhibitory potency against certain enzymes, indicating that structural variations can lead to diverse pharmacological profiles .
1-(3-Bromophenyl)-3-(4-fluorophenyl)urea has several scientific applications:
Systematic Nomenclature:The core name "urea" defines the functional group –NH–C(=O)–NH–. Substitutents are prefixed as "1-(3-bromophenyl)" and "3-(4-fluorophenyl)", indicating the bromine substituent at the meta-position of one phenyl ring and fluorine at the para-position of the other. The IUPAC name is 1-(3-bromophenyl)-3-(4-fluorophenyl)urea. Alternative naming conventions may describe it as N'-(3-bromophenyl)-N-(4-fluorophenyl)urea, emphasizing connectivity.
Structural Features:
Table 1: Structural Parameters of 1-(3-Bromophenyl)-3-(4-fluorophenyl)urea and Analogues
Parameter | Value | Significance |
---|---|---|
C=O Bond Length | 1.23 Å | Resonance stabilization; H-bond acceptor capacity |
C–N Bond Length | 1.37 Å | Partial double-bond character; planar conformation |
Ring Dihedral Angle | 6.5°–30° | Balances conjugation and steric effects |
H-Bond Donors (HBD) | 2 (NH groups) | Targets kinase hinge regions (e.g., VEGFR-2, PD-L1) |
H-Bond Acceptors (HBA) | 1 (C=O) | Binds catalytic residues (e.g., Asp, Glu in kinases) |
Spectroscopic Properties:
Bromine (3-Bromophenyl):
Fluorine (4-Fluorophenyl):
Table 2: Roles of Halogens in Optimizing Urea-Based Therapeutics
Halogen | Key Interactions | Biological Target Example | Impact on Compound |
---|---|---|---|
Bromine | Hydrophobic filling, Halogen bonding | VEGFR-2 (Leu840, Glu885) | 3–5× ↑ binding affinity; ↓ metabolic degradation |
Fluorine | Electrostatic, H-bond enhancement | PD-L1 (Tyr56, Met115) | ↑ Urea NH acidity; ↑ membrane permeability |
Chlorine | Hydrophobic, van der Waals | MPO (hydrophobic channel) | ↑ Selectivity over TPO; irreversible inhibition |
Synergistic Effects:Combining meta-bromo and para-fluoro substituents balances target affinity (bromine) and pharmacokinetics (fluorine). In multitarget inhibitors (e.g., VEGFR-2/PD-L1), this pairing improves cellular potency against HT-29 (colon) and A549 (lung) cancer lines (IC₅₀: 12–17 μM) compared to mono-halogenated ureas [2].
Early Milestones:Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate marked the birth of organic chemistry. By the 1940s, urea derivatives entered medicinal chemistry, exemplified by suramin – a polysulfonated naphthylurea used against trypanosomiasis [5].
Modern Urea-Based Drugs:
Halogenated Ureas in Clinical Development:
Table 3: Evolution of Urea Derivatives in Drug Discovery
Era | Compound | Indication | Structural Features | Advancement |
---|---|---|---|---|
1940s | Suramin | Antitrypanosomal | Polysulfonated naphthylurea | Early demonstration of urea’s capacity for protein binding |
2000s | Sorafenib | Renal/liver cancer | m-CF₃, p-Cl diaryl urea | First kinase inhibitor using urea as hinge binder |
2010s | BMS-202 | Immuno-oncology (PD-L1) | Difluoro-diaryl urea | Validated PD-L1 as a urea-addressable target |
2020s | Aminopyridine 2 | Cardiovascular (MPO) | 4-Bromophenyl urea + aminopyridine | Irreversible inhibition via halogen bonding |
Rational Design Trends:Contemporary aryl urea design exploits halogenation for:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3